Chloro Fluticasone Furoate
Description
Structure
3D Structure
Properties
CAS No. |
785806-96-4 |
|---|---|
Molecular Formula |
C27H29ClF2O6S |
Molecular Weight |
555.0 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-6-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H29ClF2O6S/c1-14-9-16-17-11-19(30)18-10-15(31)6-7-24(18,2)26(17,28)21(32)12-25(16,3)27(14,23(34)37-13-29)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 |
InChI Key |
BOSPSWIXHPAQOB-VLSRWLAYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)Cl)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)Cl)C)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis and Intermediate Derivatization
The foundation of Chloro Fluticasone (B1203827) Furoate synthesis lies in the careful construction of its steroidal backbone and the strategic manipulation of functional groups. A critical starting point is the androstane (B1237026) 17β-carboxylic acid, which undergoes a series of reactions to introduce the necessary components for the final compound.
Conversion of 17β-Carboxylic Acids to Carbothioic Acid Analogues
A pivotal step in the synthesis is the conversion of the 17β-carboxylic acid group to a carbothioic acid. This transformation is crucial for the subsequent introduction of the fluoromethyl ester group. The process typically begins with the activation of the 17β-carboxylic acid. One common method involves reacting the starting carboxylic acid with an activating agent, which renders the carboxyl group more susceptible to nucleophilic attack. google.comresearchgate.netnih.gov
Activation Strategies: Carbonyl Diimidazole and 2-Fluoro-N-methylpyridinium Tosylate Mediated Processes
Several activating agents are employed for this purpose. 1,1'-Carbonyldiimidazole (CDI) is a widely used reagent that reacts with the carboxylic acid to form an activated imidazolide (B1226674) intermediate. google.comnih.govnih.gov This intermediate is highly reactive towards nucleophiles. An alternative activation strategy involves the use of 2-fluoro-N-methylpyridinium tosylate (FMPT), which also effectively activates the carboxylic acid for subsequent reactions. nih.govresearchgate.net The choice of activating agent can be influenced by the specific substituents on the steroid nucleus. nih.gov
Role of Specific Reagents: Hydrogen Sulfide (B99878) and Aminolysis Techniques
Following activation, the intermediate is treated with a sulfur source to form the carbothioic acid. Hydrogen sulfide gas is a common reagent for this conversion. nih.govchemicalbook.com The activated carboxylic acid reacts with hydrogen sulfide to yield the corresponding 17β-carbothioic acid. chemicalbook.com In some synthetic routes, aminolysis techniques are also employed. For instance, after initial reaction with dimethylthiocarbamoyl chloride, the resulting mixed anhydride (B1165640) can be subjected to aminolysis with an amine like diethylamine (B46881) to furnish the desired carbothioic acid. nih.govtcu.edu
Fluorination and Halogenation Chemistry
The introduction of halogen atoms, particularly fluorine, is a defining feature of Chloro Fluticasone Furoate and is critical to its chemical properties.
Selective Fluorination Reagents and Methodologies (e.g., Selectfluor)
Selective fluorinating agents play a crucial role in the synthesis of fluorinated steroids. numberanalytics.com Selectfluor® (F-TEDA-BF4) is a prominent electrophilic fluorinating agent used in the synthesis of related corticosteroids. ref.ac.uk It offers a milder and safer alternative to other fluorinating agents. ref.ac.uk In some synthetic strategies for related compounds, Selectfluor is used in a decarboxylative fluorination reaction in the presence of a silver salt like silver nitrate (B79036) (AgNO₃). google.comacs.org This method provides an alternative to the use of ozone-depleting reagents. acs.org
Decarboxylation Fluorination Approaches
Modern synthetic strategies for corticosteroids are increasingly focused on developing environmentally benign and efficient methods. One such advanced approach is the decarboxylative fluorination route, which serves as an alternative to traditional methods that often employ toxic and ozone-depleting reagents like bromofluoromethane (B51070). americanpharmaceuticalreview.comgoogle.com This process has been effectively demonstrated in the synthesis of the analogous compound, fluticasone propionate (B1217596), and involves the replacement of a carboxylic acid group with a fluorine atom. figshare.comacs.org
The reaction is typically catalyzed by a silver salt, such as silver nitrate (AgNO₃), in the presence of an electrophilic fluorinating agent, most notably Selectfluor®. figshare.comacs.org In this method, a precursor molecule containing a carboxylic acid group undergoes a silver-catalyzed decarboxylation, and the resulting intermediate is trapped by the fluorinating agent to form the C-F bond. acs.orgacs.org The reaction conditions, including the solvent system, are critical for success; a mixture of acetone (B3395972) and water has been shown to be particularly effective. acs.org This approach was successfully used for the large-scale synthesis of fluticasone propionate, achieving a high yield of 92.7%. acs.org The primary advantage of this methodology is the avoidance of hazardous reagents, aligning with the principles of green chemistry. americanpharmaceuticalreview.comgoogle.com
Table 1: Representative Conditions for Silver-Catalyzed Decarboxylative Fluorination This data is based on the synthesis of the analogous compound, fluticasone propionate.
| Catalyst | Fluorinating Agent | Solvent System (v/v) | Yield | Purity | Reference |
|---|---|---|---|---|---|
| AgNO₃ | Selectfluor® | Acetone/H₂O (2:1) | 92.7% | 92.6% | acs.org |
| AgOAc | Selectfluor® | Acetone/H₂O (2:1) | 64.2% | 74.2% | acs.org |
| AgOTf | Selectfluor® | Acetone/H₂O (2:1) | 48.8% | 79.5% | acs.org |
Esterification and Thioester Formation
Furoyl Esterification at the 17α-Position
A critical step in the synthesis of fluticasone furoate is the esterification of the 17α-hydroxyl group on the steroid backbone with a furoate moiety. chemicalbook.com This is typically achieved by reacting the precursor, 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioic acid, with an activated derivative of 2-furoic acid. chemicalbook.com The most common reagent for this transformation is 2-furoyl chloride. google.comgoogle.comgoogle.comgoogleapis.com
The reaction is conducted in a suitable organic solvent, such as acetone or methyl ethyl ketone (MEK), in the presence of an organic base like triethylamine. google.comgoogle.comgoogle.com A challenge in this step is a side reaction where a second equivalent of 2-furoyl chloride reacts with the 17β-carbothioic acid group, forming an undesired thioanhydride intermediate. chemicalbook.com To address this, the process is often designed as a one-pot sequence where, after the initial esterification, a nucleophilic agent is added to convert the thioanhydride back to the desired carbothioic acid intermediate. chemicalbook.com For example, a solution of N-methylpiperazine in water can be added to the crude reaction mixture to facilitate this conversion before proceeding to the next step. chemicalbook.com
S-Halogenation of Carbothioates
The final step in forming the fluticasone furoate molecule is the creation of the S-fluoromethyl thioester at the 17β-position. This transformation is commonly achieved via S-alkylation of the 17β-carbothioic acid intermediate using a fluoromethylating agent. chemicalbook.comvalliscor.com The most widely used reagent for this purpose in industrial synthesis is bromofluoromethane (BrCH₂F). chemicalbook.comvalliscor.comvalliscor.com The reaction involves treating the carbothioic acid with bromofluoromethane in a solvent like MEK, often in the presence of a base such as potassium carbonate, to yield the final product. chemicalbook.comquickcompany.in
Alternative reagents like chlorofluoromethane (B1204246) can also be used. googleapis.comgoogle.com However, the use of chlorofluoromethane can lead to the formation of S-(chloromethyl) 6α,9α-difluoro-17-[(2-furanylcarbonyl)oxy]-11β-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioate, also known as this compound, which is a known process-related impurity. simsonpharma.comclearsynth.com An older, more complex synthetic route involves a multi-step halogen exchange. In this path, the carbothioic acid is first reacted with bromochloromethane (B122714) to give the S-chloromethyl ester (this compound), which is then converted to an S-iodomethyl ester, and finally reacted with silver fluoride (B91410) to install the fluorine atom. americanpharmaceuticalreview.comgoogle.com
Process Optimizations and Advanced Synthetic Protocols
Implementation of Radical Inhibitors and Antioxidants in Synthetic Steps
In the synthesis of fluticasone furoate and its intermediates, controlling impurity formation is paramount. Thioalkyl intermediates are particularly susceptible to oxidative and free-radical-mediated side reactions, especially at temperatures above 60°C or during prolonged heating. googleapis.comepo.org These side reactions lead to the formation of non-polar dimer impurities, which are challenging to remove from the final product through standard purification techniques like crystallization or chromatography. googleapis.comepo.org
To mitigate this issue, process chemists have incorporated radical inhibitors and antioxidants into the synthetic steps. googleapis.comepo.org The addition of a radical inhibitor, such as hydroquinone, and an antioxidant, like butylated hydroxytoluene (BHT), has been shown to be surprisingly effective. epo.orgsigmaaldrich.com This strategy controls the formation of dimer impurities, significantly reducing their levels to below 0.5%. epo.org Furthermore, the use of these additives was found to increase the purity of the thioalkyl intermediates to over 95% (as measured by HPLC) and allowed for longer reaction times without compromising the quality of the material. epo.org
Table 2: Effect of Additives on Impurity Control in Thioalkyl Intermediate Synthesis Based on findings for the analogous fluticasone propionate intermediates.
| Additive Type | Example Compound | Key Benefit | Reference |
|---|---|---|---|
| Radical Inhibitor | Hydroquinone | Controls formation of non-polar dimer impurities. | epo.org |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Prevents oxidative coupling; reduces dimer impurities to <0.5%. | epo.org |
Development of Novel and Selective Solvent Systems for Purification
The quality of the final fluticasone furoate active pharmaceutical ingredient (API) is directly dependent on the purity of its key intermediates. epo.org As impurities formed during the synthesis, particularly non-polar dimers, are difficult to remove from the final product, advanced purification protocols for the intermediates are essential. googleapis.comepo.org
Research has led to the development of novel and selective solvent systems for crystallization that effectively remove these problematic impurities. epo.org One particularly effective method discovered for the purification of thioalkyl intermediates is a mixed-solvent crystallization system comprising acetic acid and ethyl acetate (B1210297). epo.org Using a 20:10 v/v mixture of acetic acid and ethyl acetate at 80-85°C for crystallization was found to consistently reduce the level of non-polar dimer impurities to less than 0.10%. epo.org This process also provided a high yield of 80-85% and reduced most other known and unknown impurities to approximately 0.15%. epo.org Other purification techniques involve recrystallization from a single ketone solvent, such as methyl ethyl ketone (MEK) or acetone, which has been shown to increase the purity of the final product from around 94% to over 99%. google.comgoogle.com
Table 3: Efficacy of Different Solvent Systems for Purification
| Intermediate/Product | Solvent System | Temperature | Result | Reference |
|---|---|---|---|---|
| Thioalkyl Intermediate | Acetic Acid / Ethyl Acetate (20:10 v/v) | 80-85°C | Dimer impurity reduced to <0.10%; 80-85% yield. | epo.org |
| Fluticasone Furoate (Crude) | Methyl Ethyl Ketone (MEK) | 50-55°C, then cool | Purity increased from ~94% to >99%; 80% yield. | google.comgoogle.com |
| Fluticasone Furoate (Crude) | Acetone | 50-55°C, then cool | Yielded product with >99.5% purity. | google.comgoogle.com |
Green Chemistry Approaches in Steroid Synthesis
The principles of green chemistry are increasingly vital in pharmaceutical manufacturing to reduce environmental impact, improve safety, and enhance efficiency. In the context of complex molecules like corticosteroids, these principles focus on using less hazardous materials, minimizing waste, and developing more efficient catalytic processes. mdpi.com For this compound, which is an impurity, green chemistry approaches are primarily aimed at preventing its formation during the synthesis of Fluticasone Furoate. nih.govpatsnap.com
Biocatalysis and Enzymatic Transformations
One of the most powerful green strategies in steroid synthesis is the use of biocatalysts. Enzymes offer unparalleled specificity (regio- and stereoselectivity) under mild, aqueous conditions, which significantly reduces the need for protecting groups and lessens the formation of byproducts. frontiersin.orgscielo.br
Key Enzymes in Steroidogenesis : Enzymes such as Cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs) are crucial in the natural synthesis of steroids. frontiersin.orgscielo.broup.com For instance, CYP enzymes are responsible for highly specific hydroxylation reactions that are difficult to achieve with conventional chemical methods. nih.govfrontiersin.org
Engineered Microorganisms : The use of engineered microbial strains, such as Mycolicibacterium, can convert simple sterol precursors (e.g., phytosterols (B1254722) from plant waste) into advanced steroid intermediates. google.com This reduces reliance on complex, multi-step chemical syntheses from starting materials like diosgenin, which historically involved hazardous reagents and generated significant waste. google.com By controlling the metabolic pathway, it is possible to produce high-purity precursors for corticosteroids, thereby minimizing the side reactions that could lead to chlorinated impurities.
Use of Greener Solvents and Reagents
The choice of solvents and reagents is a critical factor in the environmental footprint of a synthetic process. Traditional steroid syntheses have often relied on hazardous substances, including chlorinated solvents and ozone-depleting reagents. google.comworktribe.com
Solvent Replacement : A key green objective is the replacement of chlorinated solvents like dichloromethane (B109758) (DCM) and carbon tetrachloride, which are toxic and environmentally harmful. organic-chemistry.orgworktribe.com The formation of this compound can be a direct result of using these solvents. nih.gov Greener alternatives include:
Ionic Liquids : These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can serve as recyclable solvents and catalysts in reactions like halogen exchange. google.comauctoresonline.org
Bio-derived Solvents : Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyrene™, derived from renewable feedstocks like corncobs, are becoming viable replacements for solvents such as THF and DCM in many applications. worktribe.comsigmaaldrich.com
Water : When possible, using water as a solvent is ideal due to its non-toxic and non-flammable nature. organic-chemistry.org
Safer Reagents : The synthesis of fluticasone derivatives traditionally involved bromofluoromethane, an ozone-depleting substance. americanpharmaceuticalreview.com Green chemistry seeks alternatives, such as novel fluorinating agents or different synthetic routes like fluorodecarboxylation, which avoid these harmful reagents. google.comamericanpharmaceuticalreview.com A patent for a fluticasone derivative synthesis describes using a monovalent silver salt catalyst and a selective fluorination reagent as a more environmentally friendly alternative to bromofluoromethane. google.com
Catalytic and Energy-Efficient Methods
Improving reaction efficiency through catalysis and alternative energy sources is another cornerstone of green chemistry.
Advanced Catalysis : The use of highly selective catalysts can improve yields and reduce the formation of impurities. One patented method for producing high-purity Fluticasone Furoate uses a reducing inorganic salt as a catalyst to minimize the formation of halogenated impurities during the synthesis. patsnap.com The use of radical inhibitors and antioxidants has also been shown to control the formation of oxidative and dimer impurities in the synthesis of fluticasone intermediates. epo.org
Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. ajrconline.orgresearchgate.netresearchgate.net This leads to significant energy savings and can also improve product yields and purity by minimizing side reactions that occur during long heating times. researchgate.netnih.gov This technique is a promising method for cleaner and more efficient synthesis of complex pharmaceutical compounds. mdpi.com
The following table summarizes key green chemistry strategies applicable to advanced steroid synthesis and their potential impact on minimizing impurities like this compound.
| Green Chemistry Strategy | Traditional Method | Green Alternative | Research Finding / Benefit |
| Reaction Media | Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Ionic Liquids, Water, Bio-derived solvents (2-MeTHF) | Reduces toxic waste and prevents halogen exchange side reactions leading to chlorinated impurities. organic-chemistry.orgworktribe.com |
| Reagents | Bromofluoromethane (Ozone-depleting) | Selective fluorinating agents (e.g., with Ag+ catalyst), XeF2 | Avoids use of environmentally hazardous and toxic reagents. google.comamericanpharmaceuticalreview.com |
| Catalysis | Stoichiometric reagents, harsh conditions | Biocatalysis (Enzymes, Microbes), Selective chemical catalysts | High specificity reduces byproducts; mild conditions save energy; improved yield and purity. frontiersin.orgpatsnap.comgoogle.com |
| Energy Source | Conventional heating (Oil baths, hot plates) | Microwave Irradiation | Drastically reduces reaction times, saves energy, and often leads to cleaner product profiles. ajrconline.orgresearchgate.net |
Molecular Pharmacology and Glucocorticoid Receptor Interactions
Glucocorticoid Receptor Binding Kinetics and Affinity Profiling
The interaction of fluticasone (B1203827) furoate with the glucocorticoid receptor (GR) is characterized by its high affinity and specific binding kinetics, which differentiate it from other corticosteroids. nih.govnih.gov
Determination of Relative Receptor Affinity (RRA)
The relative receptor affinity (RRA) of fluticasone furoate is notably high, indicating a strong binding to the human lung glucocorticoid receptor. nih.govnih.gov With dexamethasone (B1670325) as the reference compound (RRA = 100), fluticasone furoate exhibits an RRA of 2989 ± 135. nih.govnih.govresearchgate.net This affinity surpasses that of other commonly used corticosteroids. nih.govnih.gov For instance, the RRA of mometasone (B142194) furoate is 2244, and for fluticasone propionate (B1217596), it is 1775. nih.govnih.govresearchgate.net
Association and Dissociation Rate Constants with Human Glucocorticoid Receptor
The binding kinetics of fluticasone furoate to the human glucocorticoid receptor are distinguished by a remarkably fast association rate and a slow dissociation rate. nih.govresearchgate.net The association rate constant for fluticasone furoate is significantly higher than that of both mometasone furoate and fluticasone propionate. nih.gov This rapid binding to the receptor contributes to its potent activity. nih.gov While the association is fast, the dissociation rate constant of fluticasone furoate is comparable to that of fluticasone propionate and mometasone furoate. nih.gov The equilibrium dissociation constant (Kd), which reflects the propensity of the glucocorticoid-receptor complex to separate, is 0.3 nmol/L for fluticasone furoate. tandfonline.com
Comparative Analysis of Receptor Binding Dynamics with Other Corticosteroids
When compared to other corticosteroids, fluticasone furoate's binding dynamics show a superior profile. Its RRA of 2989 is significantly higher than that of fluticasone propionate (1775) and mometasone furoate (2244). nih.govnih.govtandfonline.com The faster association rate of fluticasone furoate sets it apart from these other corticosteroids, suggesting a more rapid onset of receptor engagement. nih.gov The equilibrium dissociation constant (Kd) for fluticasone furoate (0.3 nmol/L) is lower than that of fluticasone propionate (0.51 nmol/L) and mometasone furoate (0.41 nmol/L), indicating a more stable ligand-receptor complex. tandfonline.com
Stereochemical Influences on Receptor Binding
The specific three-dimensional structure of fluticasone furoate is crucial for its high-affinity binding to the glucocorticoid receptor. The introduction of halogen atoms at specific positions in the steroid molecule, such as the 6α and 9α positions in fluticasone, significantly increases binding affinity. tandfonline.com Furthermore, the ester group at the 17α position plays a critical role. tandfonline.comnih.gov The furoate ester in fluticasone furoate is more conformationally rigid than the propionate group in fluticasone propionate, which may contribute to a decreased tendency for dissociation. acs.org This rigidity and the specific stereochemistry allow for optimal interaction with the receptor's binding pocket. acs.org
Ligand-Binding Domain (LBD) Interactions: Structural Insights
The interaction between fluticasone furoate and the ligand-binding domain (LBD) of the glucocorticoid receptor has been elucidated through structural studies, providing a deeper understanding of its high affinity.
X-ray Crystallography of Glucocorticoid Receptor-Ligand Complexes
X-ray crystallography studies of the fluticasone furoate-GR-LBD complex reveal how the molecule fits within the receptor's binding pocket. researchgate.netnih.govcapes.gov.br These studies show that the 17α-furoate ester group of fluticasone furoate more completely occupies a lipophilic pocket in the receptor compared to the smaller propionate ester of fluticasone propionate. nih.govresearchgate.netnih.govdovepress.com This enhanced occupancy allows for additional interactions between the fluticasone core and the receptor. tandfonline.com The furoate ring primarily has hydrophobic interactions with specific amino acid residues within this pocket, including Met560, Leu563, Met639, and Met646. acs.org These detailed structural insights from X-ray crystallography, with resolutions reaching 2.70 Å, provide a clear basis for the enhanced binding affinity of fluticasone furoate. rcsb.orgebi.ac.uk
Identification of Key Amino Acid Residues in Ligand-Binding Pockets (e.g., Q642)
X-ray crystallography studies of fluticasone furoate bound to the ligand-binding domain (LBD) of the glucocorticoid receptor (PDB entries: 3CLD, 7PRV) have provided detailed insights into the specific molecular interactions that underpin its high binding affinity. diva-portal.orgigbmc.fr The unique 17α-furoate ester of fluticasone furoate plays a crucial role by more completely occupying the lipophilic 17α pocket of the receptor compared to the smaller propionate ester of fluticasone propionate. researchgate.netnih.gov
Within this 17α-pocket, the furoate ring establishes several key hydrophobic interactions with specific amino acid residues. These include:
Met560
Leu563
Met639
Met646 acs.org
These hydrophobic interactions are critical for anchoring the ligand within the binding site. Furthermore, structural analysis has identified a very weak hydrogen bond between the oxygen atom (O6) of the furoate ring and the amino acid residue Gln642 (Glutamine 642). acs.org While this interaction is described as weak, the involvement of Gln642 is significant as this residue has been identified as playing a discriminating role in ligand potency for other glucocorticoids. acs.org
Elucidation of Specific Anchor Contacts and Ligand Conformation
The enhanced affinity of fluticasone furoate for the GR is a result of a combination of specific anchor contacts and a favorable ligand conformation upon binding. physiology.org The fluticasone steroid backbone, in conjunction with the 17α-furoate group and other substitutions, enables optimal hydrogen bond and van der Waals interactions with the amino acids lining the ligand-binding site. physiology.org
Tissue Retention Mechanisms and Cellular Accumulation Studies
A defining characteristic of fluticasone furoate is its prolonged retention in respiratory tissues, which contributes to its extended duration of action. lungdiseasesjournal.comnih.gov This property is a result of its physicochemical characteristics and its interactions at a cellular level.
In Vitro Assessment of Tissue Binding and Retention Profiles
In vitro studies consistently demonstrate the superior tissue binding and retention of fluticasone furoate compared to other clinically used glucocorticoids. When incubated with human lung tissue, fluticasone furoate shows significantly higher tissue binding than both fluticasone propionate and mometasone furoate. researchgate.net
Comparative studies have established a clear hierarchy for lung tissue retention among various inhaled corticosteroids: Fluticasone Furoate (FF) > Mometasone Furoate (MF) ≥ Fluticasone Propionate (FP) > Triamcinolone (B434) Acetonide (TAA) > Budesonide (BUD) lungdiseasesjournal.com
This high degree of tissue binding is consistent with its high lipophilicity, which facilitates rapid association with the tissue. researchgate.net Even after a washing period to simulate clearance, nasal tissue samples treated with fluticasone furoate retained the highest amount of the compound compared to FP, MF, budesonide, and triamcinolone acetonide, and continued to exhibit potent anti-inflammatory activity. researchgate.net
| Compound | Relative Retention Rank | Reference |
|---|---|---|
| Fluticasone Furoate (FF) | 1 (Highest) | lungdiseasesjournal.com |
| Mometasone Furoate (MF) | 2 | lungdiseasesjournal.com |
| Fluticasone Propionate (FP) | 3 | lungdiseasesjournal.com |
| Triamcinolone Acetonide (TAA) | 4 | lungdiseasesjournal.com |
| Budesonide (BUD) | 5 | lungdiseasesjournal.com |
Cellular Uptake and Efflux Kinetics in Respiratory Tissue Models
Studies using respiratory tissue models, such as human lung epithelial cell monolayers (e.g., 16HBE14o-), have provided insights into the cellular kinetics of fluticasone furoate. These studies show that fluticasone furoate has the largest cellular accumulation and the slowest rate of efflux when compared with other glucocorticoids. physiology.orgnih.govnih.gov
When applied to a monolayer of human lung epithelial cells, fluticasone furoate associates with the cells to a greater degree than other corticosteroids. physiology.org The rate of transport of fluticasone furoate out of the cells is also slower, which is consistent with its high retention in respiratory tissues. lungdiseasesjournal.com This slow efflux is a key contributor to its prolonged intracellular duration of action. researchgate.net
Deconvolution analysis from clinical studies further supports these in vitro findings, demonstrating that inhaled fluticasone furoate has a much longer lung mean absorption time (approximately 7 hours) compared to inhaled fluticasone propionate (2.1 hours). nih.govnih.gov The time for 90% of the bioavailable dose to be absorbed from the lung was significantly longer for fluticasone furoate (20-30 hours) than for fluticasone propionate (8 hours), directly indicating a longer lung retention time. nih.govnih.gov
| Kinetic Parameter | Fluticasone Furoate (FF) | Fluticasone Propionate (FP) | Reference |
|---|---|---|---|
| Lung Mean Absorption Time (MAT) | ~7 hours | 2.1 hours | nih.gov |
| Time for 90% Absorption (T90) | 20 - 30 hours | 8 hours | nih.gov |
Cellular and Subcellular Mechanisms of Action
Transcriptional Regulation and Gene Expression Modulation
The core of fluticasone (B1203827) furoate's mechanism of action lies in its ability to finely tune the transcription of specific genes. This regulation is a dual process, involving both the activation of genes with anti-inflammatory properties and the repression of genes that promote inflammation.
Direct Transactivation of Glucocorticoid Response Element (GRE)-Dependent Genes
Once the fluticasone furoate-GR complex enters the nucleus, it can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.comwikipedia.org This binding typically occurs as a homodimer of the activated GR. archbronconeumol.org The interaction with GREs initiates the process of transactivation, leading to an increase in the transcription of specific genes. nih.govingentaconnect.com
This transactivation process is a key component of the anti-inflammatory effects of glucocorticoids. For instance, the upregulation of genes like annexin-1 (also known as lipocortin-1) is a direct result of GRE-mediated transactivation. patsnap.com Annexin-1 is a potent inhibitor of phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid. patsnap.com By inducing the synthesis of such anti-inflammatory proteins, fluticasone furoate helps to resolve inflammation. patsnap.com In vitro studies have demonstrated that fluticasone furoate is a potent stimulator of GRE-mediated gene expression. pharmgkb.org
Transrepression of Pro-inflammatory Gene Expression
Arguably, the more significant anti-inflammatory actions of fluticasone furoate are mediated through transrepression, a process that does not involve direct binding of the GR to the DNA of the target gene. archbronconeumol.orgphysiology.org Instead, the activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, thereby switching off the expression of multiple inflammatory genes. ersnet.org This mechanism is considered central to the anti-inflammatory potency of inhaled corticosteroids. archbronconeumol.orgersnet.org
A primary target for transrepression by fluticasone furoate is the Nuclear Factor-κB (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a critical transcription factor that orchestrates the expression of a vast number of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. ersnet.orgnih.gov In inflammatory conditions, NF-κB is activated and translocates to the nucleus, driving the inflammatory response. ersnet.org
Fluticasone furoate potently inhibits NF-κB-mediated transcription. researchgate.netnih.gov This inhibition can occur through several mechanisms. The activated GR can physically interact with NF-κB subunits, preventing them from binding to their target DNA sequences. archbronconeumol.org This direct protein-protein interaction is a key aspect of transrepression. Furthermore, fluticasone furoate can induce the expression of inhibitor of κBα (IκBα), a protein that sequesters NF-κB in the cytoplasm, preventing its activation and nuclear translocation. patsnap.com Studies have shown that fluticasone propionate (B1217596), a closely related corticosteroid, can reduce the degradation of IκB-β and decrease NF-κB DNA binding activity in bronchial epithelial cells. ersnet.org
The interaction between the glucocorticoid receptor and NF-κB can be facilitated by other proteins. One such protein is the Glucocorticoid-Induced Leucine Zipper (GILZ). The expression of GILZ is upregulated by glucocorticoids and it has been shown to mediate several of their anti-inflammatory effects. ersnet.orgmdpi.com GILZ can physically interact with the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. mdpi.com This provides an indirect pathway through which fluticasone furoate can suppress NF-κB signaling. Research indicates that GILZ antagonizes multiple pro-inflammatory signaling pathways, including NF-κB. nih.gov In airway epithelial cells, the induction of GILZ by dexamethasone (B1670325) has been linked to the repression of chemokine secretion. scispace.com
A significant consequence of NF-κB inhibition is the reduced transcription of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. wikipedia.org The promoter region of the COX-2 gene contains binding sites for NF-κB, and its expression is therefore highly dependent on NF-κB activity. By inhibiting the NF-κB pathway, fluticasone furoate effectively blocks the transcription of the COX-2 gene, leading to a decrease in prostaglandin (B15479496) synthesis and a reduction in inflammation. nih.goversnet.org While direct studies on fluticasone furoate's effect on COX-2 are specific, the general mechanism of glucocorticoid action strongly supports this inhibitory role. researchgate.net
Another crucial pro-inflammatory transcription factor targeted by fluticasone furoate is Activator Protein-1 (AP-1). ersnet.org AP-1 is a dimeric complex, typically composed of proteins from the Fos and Jun families, that regulates the expression of genes involved in cellular proliferation, differentiation, and the inflammatory response. archbronconeumol.org Similar to NF-κB, the activated glucocorticoid receptor can physically interact with the components of the AP-1 complex, such as c-Jun, preventing them from binding to their DNA response elements and initiating transcription. nih.gov This protein-protein interaction leads to the transrepression of AP-1-dependent genes, further contributing to the anti-inflammatory effects of fluticasone furoate. archbronconeumol.org Studies on other glucocorticoids have demonstrated that this repression of AP-1 activity is a key mechanism of their anti-inflammatory action. ersnet.org
Research Findings on Fluticasone Furoate's Potency
| In Vitro Assay | Finding | Reference |
| Glucocorticoid Receptor Binding Affinity | Fluticasone furoate exhibits a very high affinity for the human glucocorticoid receptor, approximately 1.7 times that of fluticasone propionate and 29.9 times that of dexamethasone. | nih.gov |
| NF-κB Inhibition | Fluticasone furoate demonstrates potent inhibition of the NF-κB pathway. | researchgate.netnih.gov |
| GRE Transactivation | Fluticasone furoate is a potent activator of GRE-dependent gene transcription. | nih.govwvu.edu |
| Cellular Retention | Fluticasone furoate shows the largest cellular accumulation and slowest rate of efflux from respiratory tissue compared with other clinically used glucocorticoids, suggesting greater tissue retention. | nih.gov |
Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway
Impact on Inflammatory Mediators and Cellular Signaling Pathways
A key mechanism of fluticasone furoate's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory cytokines. patsnap.com Research has demonstrated that fluticasone furoate effectively downregulates the expression of several key cytokines, including:
Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Interleukin-6 (IL-6): Fluticasone furoate has been shown to inhibit the release of these interleukins, which are pivotal in driving inflammatory responses. patsnap.complos.org Studies on adenoid tissue from children with obstructive sleep apnea (B1277953) syndrome revealed that treatment with fluticasone furoate nasal spray significantly reduced the spontaneous and induced release of IL-6. researchgate.net
Tumor Necrosis Factor-alpha (TNF-α): This potent pro-inflammatory cytokine is also suppressed by fluticasone furoate. nih.govpatsnap.com
Interferon-gamma (IFN-γ): Fluticasone furoate has demonstrated a significant suppressive effect on IFN-γ release. plos.org
Interleukin-8 (IL-8): While some corticosteroids have limited effect on IL-8, the combination of fluticasone with long-acting β2-agonists has been shown to significantly inhibit TNFα-induced IL-8 secretion in airway smooth muscle cells. plos.org
In a comparative study, fluticasone furoate showed significantly higher suppressive effects on IFN-γ and IL-2 release compared to mometasone (B142194) furoate. plos.org
Table 1: Effect of Fluticasone Furoate on Pro-inflammatory Cytokines
| Cytokine | Effect | Supporting Evidence |
|---|---|---|
| IL-1, IL-2 | Downregulation | patsnap.complos.org |
| IL-6 | Downregulation | patsnap.comresearchgate.net |
| TNF-α | Downregulation | nih.govpatsnap.com |
| IFN-γ | Downregulation | patsnap.complos.org |
| IL-8 | Downregulation (in combination) | plos.org |
In addition to suppressing pro-inflammatory cytokines, glucocorticoids can also induce the expression of anti-inflammatory cytokines. While specific data for fluticasone furoate is emerging, the broader class of glucocorticoids is known to upregulate cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). frontiersin.org These cytokines play a crucial role in resolving inflammation and promoting tissue repair. nih.govresearchgate.net For instance, IL-10 is known to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. frontiersin.orgresearchgate.net TGF-β is a pleiotropic cytokine with both potent regulatory and inflammatory activities depending on the cellular context. nih.gov
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of many cellular processes, including inflammation. cusabio.com This pathway involves a cascade of protein kinases that ultimately lead to the activation of transcription factors controlling the expression of inflammatory genes. mdpi.comjax.org Fluticasone furoate can modulate this pathway to exert its anti-inflammatory effects.
One of the key mechanisms by which corticosteroids regulate the MAPK pathway is through the induction of MAPK Phosphatase-1 (MKP-1). plos.orgersnet.org MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates members of the MAPK family. atsjournals.org Studies on the related compound, fluticasone propionate, have shown that it rapidly and robustly induces the expression of MKP-1 in airway smooth muscle cells. atsjournals.org This upregulation of MKP-1 is a crucial component of the anti-inflammatory action of corticosteroids. researchgate.net The combination of long-acting β2-agonists with fluticasone has been found to further increase the fluticasone-induced upregulation of MKP-1. plos.orgersnet.org
The Jun N-terminal Kinase (JNK) is a member of the MAPK family that is activated by stress stimuli and plays a role in inflammatory responses. mdpi.com Corticosteroids can influence JNK activity. Research indicates that preventing the JNK-dependent phosphorylation of the glucocorticoid receptor can impact its activity. plos.org While direct studies on fluticasone furoate's effect on JNK dephosphorylation are limited, the upregulation of MKP-1 by corticosteroids suggests an indirect mechanism for JNK inactivation, as MKP-1 is known to dephosphorylate JNK. mdpi.com
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Immunomodulatory Effects at the Cellular Level
Fluticasone furoate exerts its anti-inflammatory effects by acting on multiple types of immune cells. nih.gov Its primary mechanism involves inhibiting the function of various immune cells, such as T lymphocytes and macrophages, by interfering with their activation and proliferation. wikipedia.org This immunosuppressive action helps to dampen the immune response in conditions characterized by excessive inflammation. wikipedia.org
Furthermore, fluticasone has been shown to influence the differentiation of monocytes. In vitro studies with fluticasone propionate demonstrated a reduction in the proportion of mature macrophages with an antigen-presenting phenotype and an increase in those with a suppressive phenotype. nih.gov This shift in macrophage populations was associated with a reduced ability to stimulate T cell proliferation. nih.gov Fluticasone also inhibits the activation of Janus kinase/STAT pathways in lung myofibroblasts, which are involved in inflammatory responses. aai.org
Table 2: Summary of Cellular and Subcellular Mechanisms
| Mechanism | Specific Action | Key Molecules Involved |
|---|---|---|
| Cytokine Modulation | Downregulation of pro-inflammatory cytokines | IL-1, IL-2, IL-6, IL-8, TNF-α, IFN-γ |
| Induction of anti-inflammatory cytokines | IL-10, TGF-β | |
| MAPK Pathway Regulation | Upregulation of MAPK Phosphatase-1 (MKP-1) | MKP-1 |
| Inactivation of JNK | JNK | |
| Immunomodulation | Inhibition of immune cell function | T lymphocytes, Macrophages |
| Modulation of monocyte differentiation | Antigen-presenting vs. Suppressive macrophages |
Influence on Inflammatory Cell Migration and Adhesion
Fluticasone furoate exerts significant anti-inflammatory effects by influencing the movement and adherence of various immune cells central to the inflammatory cascade. patsnap.comnih.gov As a potent synthetic corticosteroid, its mechanism involves binding to intracellular glucocorticoid receptors, which subsequently modulates the transcription of genes involved in inflammation. wikipedia.org This action leads to a broad suppression of multiple inflammatory cell types. nih.gov
| Affected Cell Type | Mechanism of Action | Outcome | Source |
|---|---|---|---|
| Eosinophils | Inhibition of migration and adhesion; Inhibition of antigen-induced eosinophilia. | Reduced accumulation at inflammatory sites. | patsnap.com, drugbank.com |
| Neutrophils | Inhibition of migration and adhesion. | Reduced infiltration into tissue. | patsnap.com, nih.gov |
| Macrophages | Inhibition of migration and adhesion. | Decreased presence at inflammatory sites. | patsnap.com, nih.gov |
| Lymphocytes | General inhibition of inflammatory function. | Suppression of lymphocyte-mediated inflammation. | nih.gov |
| Mast Cells | General inhibition of inflammatory function. | Reduced release of inflammatory mediators. | nih.gov |
Modulation of Endothelial Cell Integrity and Permeability
Fluticasone furoate plays a crucial role in maintaining vascular homeostasis during an inflammatory response by directly affecting the endothelium, the single-cell layer lining blood vessels. A primary action of the compound is the stabilization of capillary endothelial cells, which leads to a reduction in vascular permeability. patsnap.com This effect mitigates the leakage of fluid and proteins from the bloodstream into surrounding tissues, thereby decreasing the edema and swelling characteristic of inflammation. patsnap.com
Recent research has elucidated a more specific mechanism by which Fluticasone furoate reinforces the endothelial barrier. Studies on primary nasal epithelial cell cultures from patients with allergic rhinitis have shown that Fluticasone furoate effectively restores epithelial barrier function by increasing the expression of essential tight junction (TJ) proteins. gencat.cat Tight junctions are critical protein complexes that seal the space between adjacent endothelial and epithelial cells, governing paracellular permeability. Fluticasone furoate has been demonstrated to increase the mRNA expression of key TJ proteins, namely occludin and zonula occludens-1 (ZO-1). gencat.cat Furthermore, long-term treatment with Fluticasone furoate has been shown to increase the expression of occludin in patients with allergic rhinitis. gencat.cat By enhancing the expression of these structural proteins, Fluticasone furoate strengthens the integrity of the endothelial barrier, preventing the paracellular movement of fluids and inflammatory cells. gencat.cat
| Tight Junction Protein | Effect of Fluticasone Furoate | Functional Consequence | Source |
|---|---|---|---|
| Occludin | Increased mRNA expression; Increased protein expression with long-term treatment. | Strengthened epithelial/endothelial barrier; Reduced permeability. | gencat.cat |
| Zonula Occludens-1 (ZO-1) | Increased mRNA expression. | Enhanced structural support for tight junctions; Reduced permeability. | gencat.cat |
Glucocorticoid Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Components
The systemic absorption of exogenous corticosteroids carries a potential for suppressing the hypothalamic-pituitary-adrenal (HPA) axis, which regulates natural cortisol production. However, studies specifically evaluating Fluticasone furoate at therapeutic doses have demonstrated a negligible effect on HPA axis function. drugbank.comnih.gov
A key method for assessing HPA axis function is the measurement of 24-hour serum and urinary cortisol levels. drugbank.comnih.gov A study involving children aged 2 to 11 years with perennial allergic rhinitis found that treatment with Fluticasone furoate nasal spray (110 mcg once daily) for six weeks was non-inferior to placebo in its effect on 24-hour serum cortisol. nih.gov The plasma concentrations of the compound were generally non-quantifiable. nih.gov
Similarly, a study in adolescent and adult patients with persistent asthma evaluated inhaled Fluticasone furoate (in combination with vilanterol) at doses of 100 mcg and 200 mcg once daily for 42 days. drugbank.com This trial also concluded that Fluticasone furoate was non-inferior to placebo in its impact on HPA axis function, showing no evidence of significant cortisol suppression. drugbank.com In contrast, an active control group receiving oral prednisolone (B192156) showed substantial cortisol reduction, highlighting the systemic safety of therapeutically dosed Fluticasone furoate. drugbank.com
| Study Population | Treatment | Duration | Primary Endpoint | Treatment Ratio vs. Placebo (95% CI) | Conclusion | Source |
|---|---|---|---|---|---|---|
| Children (2-11 yrs) with Allergic Rhinitis | Fluticasone Furoate Nasal Spray (110 mcg/day) | 6 weeks | 24-h Weighted Mean Serum Cortisol | 0.97 (0.88–1.07) | No significant effect on HPA axis function. | nih.gov |
| Adolescents & Adults (≥12 yrs) with Asthma | Inhaled Fluticasone Furoate/Vilanterol (100/25 mcg/day) | 42 days | 24-h Weighted Mean Serum Cortisol | 0.99 (0.87–1.12) | Non-inferior to placebo; No significant cortisol suppression. | drugbank.com |
| Adolescents & Adults (≥12 yrs) with Asthma | Inhaled Fluticasone Furoate/Vilanterol (200/25 mcg/day) | 42 days | 24-h Weighted Mean Serum Cortisol | 0.97 (0.86–1.10) | Non-inferior to placebo; No significant cortisol suppression. | drugbank.com |
| Adolescents & Adults (≥12 yrs) with Asthma | Oral Prednisolone (10 mg/day) | 7 days | 24-h Weighted Mean Serum Cortisol | 0.34 (0.28–0.41) | Substantial cortisol suppression. | drugbank.com |
Effects on Macrophage Phenotype and Function
Fluticasone furoate's anti-inflammatory properties include significant effects on the function of macrophages, which are key regulators of both innate immunity and inflammatory resolution. nih.govwikipedia.org The compound is known to inhibit the activation, proliferation, and migration of macrophages to inflammatory sites. patsnap.comwikipedia.org
Beyond these general inhibitory functions, glucocorticoids as a class are known to modulate macrophage phenotype, pushing them from a pro-inflammatory (M1) state towards an anti-inflammatory, pro-resolving (M2) state. While direct studies on Fluticasone furoate's specific impact on macrophage polarization are less prevalent than for other corticosteroids, the class effect involves altering the expression of key surface markers. Corticosteroids like fluticasone propionate have been shown to increase the expression of M2-associated genes such as CD163 and CD206 (mannose receptor) while decreasing M1-associated genes in macrophages. mdpi.comportlandpress.com This phenotypic shift is a central component of their therapeutic effect, as it helps to dampen chronic inflammation and promote tissue repair. mdpi.com
The potent local immunosuppressive activity of Fluticasone furoate may also have other functional consequences. Some research suggests that intraclass differences among inhaled corticosteroids exist regarding the risk of pneumonia in COPD patients, which may be linked to the degree of local immunosuppression and impairment of macrophage-mediated bacterial clearance in the airways. diva-portal.org
Preclinical Metabolic Fate and Biotransformation
In Vitro Hepatic Metabolism Studies
In vitro studies using human liver preparations have been instrumental in elucidating the metabolic pathways of fluticasone (B1203827) furoate. These studies reveal that the compound undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes. nih.govgskstatic.comhres.ca
Initial metabolic processes for fluticasone furoate have been identified through various in vitro experiments.
The principal metabolic transformation of fluticasone furoate involves the hydrolysis of the S-fluoromethyl carbothioate group. gskstatic.comlungdiseasesjournal.comeuropa.eu This reaction leads to the formation of an inactive 17β-carboxylic acid metabolite, known as GW694301X or M10. researchgate.netnih.govpsu.edu This has been identified as the predominant metabolic pathway. researchgate.netnih.gov This primary metabolite has been observed to have significantly reduced corticosteroid activity. nih.govdrugbank.com The formation of GW694301X is a result of ester hydrolysis. psu.edu
Another metabolic route for fluticasone furoate is oxidative defluorination. researchgate.netnih.govpsu.edu This process results in the addition of a hydroxyl group at the C6 position of the steroid nucleus. researchgate.netnih.govpsu.edu This pathway is also a known metabolic transformation for other fluorine-containing drugs. psu.edu
In vitro and in vivo studies have shown no evidence of the furoate moiety being cleaved from the fluticasone furoate molecule. nih.govgskstatic.comeuropa.euresearchgate.netnih.govdrugbank.com This indicates that fluticasone furoate is a distinct drug molecule and not a prodrug of fluticasone. physiology.orgphysiology.org
The biotransformation of fluticasone furoate is primarily carried out by the cytochrome P450 family of enzymes. gskstatic.comlungdiseasesjournal.comeuropa.eu Specifically, CYP3A4 is the main enzyme responsible for its hepatic metabolism. nih.govgskstatic.comhres.calungdiseasesjournal.comeuropa.eudrugbank.comdrugbank.comwikipedia.orgnih.gov Studies have also implicated CYP3A5 and CYP3A7 in the metabolism of related glucocorticoids, suggesting a potential role in fluticasone furoate's biotransformation as well. nih.govnih.govresearchgate.netresearchgate.netnih.gov The metabolism of fluticasone furoate is considered a rapid clearance process due to extensive first-pass metabolism in the liver. gskstatic.comhres.caeuropa.eu
Studies on the enzymatic metabolism of fluticasone propionate (B1217596), a closely related compound, have provided insights into the kinetics of CYP3A-mediated metabolism. For fluticasone propionate, the formation of its primary metabolite was catalyzed by CYP3A4, CYP3A5, and CYP3A7 with comparable in vitro intrinsic clearance (Vmax/Km) values. nih.govresearchgate.net The kinetics of metabolite formation in human liver microsomes were consistent with a single enzyme model. nih.govresearchgate.net While specific intrinsic clearance values for fluticasone furoate are not detailed in the provided search results, the information on fluticasone propionate suggests that the CYP3A subfamily efficiently metabolizes these types of glucocorticoids. nih.govnih.govresearchgate.net The high metabolic clearance of fluticasone furoate is a key characteristic of its pharmacokinetic profile. tandfonline.com
Based on a comprehensive review of scientific literature, there is a significant lack of specific preclinical data on the metabolic fate and biotransformation of the chemical compound "Chloro Fluticasone Furoate." The available information primarily identifies this compound as an impurity related to the well-researched corticosteroid, Fluticasone Furoate. synthinkchemicals.comsynzeal.comsimsonpharma.comsimsonpharma.com
Extensive research and detailed data are, however, available for Fluticasone Furoate, covering all the specified areas of your outline, including its metabolism, interaction with enzymes, metabolite activity, and protein binding.
Given the scarcity of information on "this compound," it is not possible to generate a scientifically accurate article that adheres to your detailed outline for that specific compound.
Would you be interested in an article focusing on Fluticasone Furoate instead? This would allow for a thorough and data-rich response that aligns with the structure you have provided.
Structure Activity Relationships Sar and Drug Design Principles
Influence of Halogenation on Steroid Nucleus
The introduction of halogen atoms, specifically fluorine, into the steroid nucleus is a cornerstone of modern corticosteroid design, enhancing potency and metabolic stability.
The presence of fluorine atoms at the C6α and C9α positions of the steroid backbone is a critical determinant of the high glucocorticoid activity of Chloro Fluticasone (B1203827) Furoate. The trifluorinated structure of fluticasone furoate contributes to its enhanced affinity for the glucocorticoid receptor (GR). This strategic fluorination modulates the electronic environment of the steroid, leading to a more favorable interaction with the receptor's ligand-binding domain. The high electronegativity of fluorine can alter the conformation of the steroid nucleus, optimizing its fit within the receptor and thereby increasing its binding affinity and intrinsic potency.
The nature of the halogen in the halomethyl carbothioate group at the C17β position also plays a crucial role in the anti-inflammatory activity. Studies on a series of halomethyl androstane-17β-carbothioates have demonstrated that the choice of halogen significantly impacts potency. Research indicates that fluoromethyl and chloromethyl carbothioates exhibit the highest topical anti-inflammatory activities. nih.gov This suggests a delicate balance between the size, electronegativity, and lipophilicity of the halogen atom in optimizing the interaction with the glucocorticoid receptor.
Table 1: Comparative Topical Anti-inflammatory Potency of Halomethyl Carbothioates
| Halomethyl Group | Relative Potency |
| Fluoromethyl | High |
| Chloromethyl | High |
| Bromomethyl | Moderate |
| Iodomethyl | Low |
Note: This table provides a qualitative comparison based on available research findings.
Significance of C17α Ester Modifications
The 17α-furoate ester is a distinguishing feature of fluticasone furoate, contributing significantly to its enhanced glucocorticoid receptor affinity and potent anti-inflammatory effects. physiology.org X-ray crystallography studies have revealed that the furoate ester allows the molecule to occupy the lipophilic 17α pocket of the glucocorticoid receptor more completely than smaller ester groups. researchgate.netresearchgate.net This improved fit leads to a very fast association and slow dissociation from the receptor, resulting in a high relative receptor affinity. researchgate.netphysiology.org The enhanced binding of the 17α-furoate group to the GR is directly linked to greater cellular potency. physiology.orgphysiology.org
When compared to other ester groups, the furoate moiety in fluticasone furoate demonstrates superior properties. While elongation of the ester chain from acetate (B1210297) to valerate (B167501) can increase both binding affinity and lipophilicity, the unique structure of the furoate ester provides an optimal combination for potency and tissue binding. physiology.orgnih.gov Fluticasone propionate (B1217596), for instance, has a high affinity for the glucocorticoid receptor, but fluticasone furoate exhibits an even greater affinity due to the more extensive interaction of the furoate group within the receptor's binding pocket. researchgate.netnih.gov The furoate ester's structure confers a higher affinity for lung tissue compared to the propionate ester, leading to improved lung residency. researchgate.net
Table 2: Relative Receptor Affinity of Glucocorticoids with Different C17α Esters
| Compound | C17α Ester Moiety | Relative Receptor Affinity (RRA)* |
| Fluticasone Furoate | Furoate | 2989 |
| Mometasone (B142194) Furoate | Furoate | 2244 |
| Fluticasone Propionate | Propionate | 1775 |
| Budesonide | (Acetal) | 855 |
*Relative to Dexamethasone (B1670325) = 100. Data sourced from various in vitro studies. physiology.org
The lipophilic nature of the C17α furoate ester is a powerful strategy for enhancing glucocorticoid potency. nih.gov This lipophilic group fits snugly into a hydrophobic cavity within the ligand-binding pocket of the glucocorticoid receptor, making extensive hydrophobic interactions with surrounding amino acid residues. nih.gov This interaction acts as an "anchor," positioning the ligand precisely and firmly within the binding pocket. nih.gov The ability of the C-17α furoate group to fully occupy this lipophilic pocket is a key reason for the enhanced glucocorticoid receptor binding and the high potency of fluticasone furoate. researchgate.netnih.gov
Stereochemical Considerations and Methyl Substituents
The steroid nucleus, a rigid four-ring scaffold, provides the fundamental framework for glucocorticoid activity. However, the orientation and nature of various substituents dramatically influence the molecule's interaction with the glucocorticoid receptor (GR) and, consequently, its potency and pharmacodynamic profile. Among these, methyl groups at specific positions play a crucial role.
The methyl group at C16, specifically in the alpha (α) orientation, has a more pronounced and well-documented impact on glucocorticoid activity. The introduction of a 16α-methyl group significantly enhances anti-inflammatory potency while notably reducing or eliminating mineralocorticoid activity. nih.gov This modification is a key feature in many potent synthetic glucocorticoids, including dexamethasone and its derivatives. nih.gov The 16α-methyl group is thought to induce a conformational change in the D-ring of the steroid, which improves its interaction with the glucocorticoid receptor and shields the C17 side chain from metabolic degradation, thereby prolonging its duration of action.
| Position | Substituent | Primary Influence | Effect on Activity |
|---|---|---|---|
| C10 | Angular Methyl (β) | Maintains the essential three-dimensional structure of the steroid nucleus. | Foundational for receptor binding and overall activity. |
| C13 | Angular Methyl (β) | Contributes to the rigid conformation of the C and D rings. | Crucial for the proper orientation within the GR ligand-binding pocket. |
| C16 | Methyl (α) | Enhances anti-inflammatory potency and reduces mineralocorticoid side effects. | Increases glucocorticoid activity and metabolic stability. nih.gov |
The exploration of substituents at the C16 position has led to the investigation of various moieties beyond the 16α-methyl group. The 16-methylene (a carbon double-bonded to the C16 position) substitution has also been shown to confer enhanced anti-inflammatory activity. oup.com Studies comparing 16-methylene-prednisolone with its 16α-methyl counterpart have indicated that both derivatives possess a similar order of anti-inflammatory activity. oup.com For instance, 16-methylene-prednisolone was found to be approximately five times more potent than prednisolone (B192156) when administered orally in a granuloma pouch assay in rats. oup.com This suggests that the presence of a substituent at the C16 position, whether a methyl or a methylene (B1212753) group, is a key determinant in augmenting the anti-inflammatory properties of the corticosteroid. The choice between a 16α-methyl and a 16-methylene group in drug design may, therefore, depend on other factors such as the ease of synthesis, metabolic stability, and the desired pharmacokinetic profile of the final compound.
Rational Drug Design Strategies for Novel Glucocorticoids
The development of advanced glucocorticoids like Chloro Fluticasone Furoate has transitioned from serendipitous discoveries to a more targeted and rational approach. This evolution is largely attributable to advancements in structural biology and computational chemistry, which provide a detailed understanding of the glucocorticoid receptor and its interaction with various ligands.
A pivotal moment in the rational design of novel glucocorticoids was the elucidation of the X-ray crystal structure of the ligand-binding domain (LBD) of the glucocorticoid receptor. acs.org These high-resolution structures have provided an unprecedented view of the binding pocket and the specific amino acid residues that interact with the steroid molecule. nih.gov The crystal structure of fluticasone furoate complexed with the GR LBD, for example, revealed that the furoate ester at the 17α position extends into a specific lipophilic pocket, leading to an enhanced binding affinity compared to older glucocorticoids like dexamethasone. acs.org
This structural information allows medicinal chemists to:
Identify key interactions: Pinpoint the crucial hydrogen bonds, van der Waals forces, and hydrophobic interactions that govern ligand binding and potency.
Design novel substituents: Propose and synthesize new molecules with modifications aimed at optimizing these interactions for improved affinity and selectivity.
Explore new binding pockets: The crystal structures have revealed previously unexplored channels and pockets within the GR LBD, opening up new avenues for the design of non-steroidal ligands with unique pharmacological profiles. pnas.org
The ideal glucocorticoid possesses high anti-inflammatory potency at the target site with minimal systemic side effects. Rational drug design aims to achieve this by optimizing the pharmacodynamic and pharmacokinetic properties of the molecule. Key principles include:
High Receptor Affinity: Designing molecules that bind to the glucocorticoid receptor with very high affinity ensures potent activity at low concentrations.
Rapid Systemic Clearance: For inhaled or topical glucocorticoids, rapid metabolism and clearance from the systemic circulation are desirable to minimize off-target effects. This is a key feature of fluticasone furoate.
High Lipophilicity: Increased lipophilicity can enhance tissue retention, prolonging the local anti-inflammatory effect.
| Design Principle | Objective | Molecular Strategy | Example in Fluticasone Furoate |
|---|---|---|---|
| Enhanced Receptor Affinity | Increase potency at the target site. | Introduce substituents that form strong interactions with the GR binding pocket. | The 17α-furoate ester fills a lipophilic pocket, increasing binding affinity. acs.org |
| Minimized Systemic Exposure | Reduce the risk of systemic side effects. | Incorporate functional groups that are rapidly metabolized in the systemic circulation. | The fluorinated carbothioate at C17 is designed for rapid systemic inactivation. |
| Prolonged Local Action | Allow for less frequent dosing and sustained efficacy. | Increase lipophilicity to enhance retention in target tissues like the lungs. | The overall lipophilic nature of the molecule contributes to its long duration of action. |
Glucocorticoids exert their effects through two primary mechanisms: transactivation and transrepression. pnas.orgnih.govnih.gov
Transactivation: The glucocorticoid-GR complex binds directly to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of certain genes. This mechanism is associated with many of the metabolic side effects of glucocorticoids. pnas.org
Transrepression: The glucocorticoid-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. pnas.orgoup.com
A major goal in modern glucocorticoid research is the development of "dissociated" or "selective" glucocorticoid receptor agonists (SEGRAs) that preferentially mediate transrepression over transactivation. pnas.orgnih.gov The aim is to create compounds that retain the potent anti-inflammatory effects while minimizing the transactivation-mediated side effects. researchgate.net This is a complex challenge, as the molecular determinants of this selectivity are not yet fully understood. However, by studying the conformational changes induced in the GR by different ligands, researchers hope to design molecules that favor the monomeric state of the receptor, which is thought to be more involved in transrepression, over the dimeric state required for transactivation. pnas.org
Analytical Methodologies for Research Applications
Chromatographic Techniques
Chromatography is the cornerstone for the separation and quantification of Fluticasone (B1203827) Furoate. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are the most prominently utilized methods, each offering distinct advantages for different research applications.
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the simultaneous quantification of Fluticasone Furoate and other compounds in pharmaceutical formulations. eurasianjournals.comresearchgate.net The development and validation of these methods are guided by International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, accuracy, and robustness. eurasianjournals.comresearchgate.net
The selection of an appropriate UV detection wavelength is critical for achieving sensitivity and selectivity. For Fluticasone Furoate, wavelengths are chosen based on the ultraviolet absorbance spectrum of the molecule. In studies involving the simultaneous analysis of Fluticasone Furoate and Vilanterol, an isosbestic point of 280 nm has been utilized. researchgate.net In other validated methods, detection has been successfully performed at wavelengths of 235 nm and 254 nm. researchgate.netnih.govbgu.ac.ilresearchgate.net The choice of wavelength depends on the specific requirements of the assay, including the presence of other active ingredients or potential impurities.
| Analyte(s) | Detection Wavelength | Source |
|---|---|---|
| Fluticasone Furoate and Vilanterol | 280 nm | researchgate.net |
| Fluticasone Furoate and Vilanterol | 235 nm | nih.govbgu.ac.ilresearchgate.net |
| Fluticasone Furoate and Vilanterol | 254 nm | researchgate.net |
The mobile phase is a critical component in HPLC that influences the separation process, affecting retention time, resolution, and analytical accuracy. phenomenex.com Its composition is optimized to achieve efficient separation of the analyte from other components. phenomenex.com For the analysis of Fluticasone Furoate, reversed-phase HPLC methods typically employ a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent. phenomenex.com
Several mobile phase compositions have been successfully developed:
A mixture of 0.1% Perchloric acid and Acetonitrile (B52724) in a 35:65 ratio. eurasianjournals.com
A combination of Methanol (B129727), Acetonitrile, and a phosphate (B84403) buffer at pH 7 in a 60:20:20 v/v/v ratio. researchgate.net
A solution of Acetonitrile and 0.01% glacial acetic acid in water at a 70:30 v/v ratio. nih.govbgu.ac.ilresearchgate.net
A mobile phase consisting of Methanol, Acetonitrile, and 1% sodium perchlorate (pH 4.8) in a 50:40:10 v/v/v ratio. researchgate.net
The optimization of these components is essential for obtaining well-resolved peaks with excellent symmetry in a reasonable analysis time. researchgate.net
| Organic Solvents | Aqueous/Buffer Component | Ratio (v/v/v) | Source |
|---|---|---|---|
| Acetonitrile | 0.1% Perchloric acid | 65:35 | eurasianjournals.com |
| Methanol, Acetonitrile | Phosphate buffer (pH 7) | 60:20:20 | researchgate.net |
| Acetonitrile | 0.01% glacial acetic acid in water | 70:30 | nih.govbgu.ac.ilresearchgate.net |
| Methanol, Acetonitrile | 1% Sodium Perchlorate (pH 4.8) | 50:40:10 | researchgate.net |
The stationary phase is the core of the chromatographic separation. For Fluticasone Furoate analysis, C18 (octadecylsilyl) columns are overwhelmingly the column chemistry of choice. eurasianjournals.comresearchgate.netphenomenex.com These columns feature a nonpolar stationary phase, which is ideal for reversed-phase chromatography. The separation mechanism is based on the hydrophobic interactions between the analyte and the C18 alkyl chains bonded to the silica (B1680970) support. Different brands and specifications of C18 columns, such as Agilent Poroshell EC-120 C18 and Water BEH X Bridge C18, have been effectively used in validated methods. eurasianjournals.comresearchgate.net The selection of a specific C18 column can influence the selectivity and efficiency of the separation. phenomenex.com
For applications requiring higher sensitivity, such as the quantification of Fluticasone Furoate in biological media, UPLC-MS/MS is the preferred method. fda.govfda.gov This technique combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. ddtjournal.com An accurate and validated LC-MS/MS method was developed for the determination of Fluticasone Furoate in serum-free media, demonstrating excellent linearity over a concentration range of 50-2000 nM. fda.govfda.gov The high sensitivity of this technique is crucial due to the low circulatory levels of similar compounds observed in pharmacokinetic studies.
Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for thermally unstable compounds, making it a prominent method for LC/MS/MS analyses. ddtjournal.com In a validated method for Fluticasone Furoate, a positive ESI mode with Multiple Reaction Monitoring (MRM) was employed. fda.govfda.gov ESI facilitates the transfer of ions from the solution phase into the gas phase, where they can be analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) enhances selectivity by isolating a specific precursor ion (the ionized parent molecule) and fragmenting it to produce characteristic product ions. ddtjournal.comharvardapparatus.com Monitoring a specific precursor-to-product ion transition in MRM mode significantly reduces background noise and allows for highly sensitive and selective quantification of the target analyte. ddtjournal.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Quantification
Use of Isotopically Labeled Internal Standards
In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) internal standards are considered the gold standard for achieving the highest accuracy and precision nih.govresearchgate.net. For the analysis of Fluticasone Furoate, and by extension its impurities like Chloro Fluticasone Furoate, deuterated internal standards such as Fluticasone Furoate-d3 are often utilized .
The primary advantage of using a SIL internal standard is its chemical and physical similarity to the analyte of interest. This similarity ensures that any variations during sample preparation, such as extraction efficiency, and any matrix effects, such as ion suppression or enhancement in the mass spectrometer, are mirrored by both the analyte and the internal standard. This co-elution and similar ionization behavior allow for reliable correction of analytical variability, leading to more robust and reproducible results nih.gov.
While SIL internal standards are preferred, their availability and cost can be prohibitive. In such cases, structural analogues may be used as an alternative, though careful validation is required to ensure they adequately compensate for analytical variations nih.gov.
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) offers a versatile and efficient method for the separation and quantification of pharmaceutical compounds. For corticosteroids like Fluticasone Propionate (B1217596), a compound structurally similar to Fluticasone Furoate, HPTLC methods have been successfully developed and validated for simultaneous analysis in various formulations . These methods can be adapted for the analysis of Fluticasone Furoate and its impurities.
Mobile Phase Composition Optimization
The success of an HPTLC separation is critically dependent on the composition of the mobile phase. Optimization of the mobile phase aims to achieve good resolution and symmetrical peak shapes for the analytes. For the separation of Fluticasone Propionate and another active ingredient, a mobile phase consisting of toluene, ethyl acetate (B1210297), and formic acid in a ratio of 7:3:0.1 (v/v/v) has been effectively used . Another study utilized a mobile phase of toluene, chloroform, and methanol in a 5:4:2 (v/v/v) ratio for the separation of Azelastine Hydrochloride and Fluticasone Propionate ijper.org.
The selection of solvents and their proportions is guided by their polarity and ability to interact with the stationary phase (typically silica gel) and the analytes. The goal is to find a balance that allows for differential migration of the compounds up the HPTLC plate, resulting in distinct and well-separated bands.
Quantitative Analysis by Densitometry
Following chromatographic development, quantitative analysis in HPTLC is performed using a densitometer. This instrument scans the HPTLC plate with a beam of light at a specific wavelength and measures the amount of light reflected or transmitted by the separated spots. The resulting chromatogram provides data on the position (Rf value) and intensity of each spot.
For the simultaneous estimation of Fluticasone Propionate and Formoterol Fumarate Dihydrate, densitometric detection was carried out at 215 nm . In another method for Azelastine Hydrochloride and Fluticasone Propionate, the detection wavelength was 232 nm ijper.org. The choice of wavelength is determined by the absorption maxima of the analytes to ensure maximum sensitivity. The area under the peak in the densitogram is proportional to the amount of the substance in the spot, allowing for accurate quantification against a calibration curve prepared from reference standards.
Table 1: HPTLC Method Parameters for Related Compounds
| Parameter | Method 1 (Fluticasone Propionate & Formoterol Fumarate) | Method 2 (Azelastine HCl & Fluticasone Propionate) ijper.org |
|---|---|---|
| Stationary Phase | Silica gel 60F254 precoated aluminum plates | Silica gel 60 F254 precoated aluminum plates |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (7:3:0.1 v/v/v) | Toluene: Chloroform: Methanol (5:4:2 v/v/v) |
| Detection Wavelength | 215 nm | 232 nm |
| Rf of Fluticasone Propionate | 0.41 ± 0.10 | 0.53 |
| Linearity Range (Fluticasone Propionate) | 50-350 ng/spot | 100-600 ng/band |
Micellar Electrokinetic Chromatography (MEC)
Micellar Electrokinetic Chromatography (MEC or MEKC) is a separation technique that is a modification of capillary electrophoresis (CE). It is particularly useful for the separation of neutral analytes and mixtures of charged and neutral species wikipedia.org. This technique utilizes a surfactant added to the background electrolyte at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase wikipedia.orgresearchgate.net.
The separation in MEKC is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer wikipedia.org. This allows for the separation of compounds with very similar structures, such as corticosteroids mdpi.com. Due to the structural similarities and neutral nature of many corticosteroids, MEKC provides a powerful tool for their analysis mdpi.com. The most commonly used surfactant is sodium dodecyl sulfate (SDS) wikipedia.org.
Spectroscopic Methods
Spectroscopic methods are widely used for the quantitative analysis of pharmaceutical compounds due to their simplicity, speed, and cost-effectiveness.
Direct Spectrophotometry and Derivative Spectrophotometry
Direct UV-Vis spectrophotometry is a straightforward analytical technique based on the measurement of light absorption by a substance at a specific wavelength. For Fluticasone Furoate, when analyzed simultaneously with Vilanterol, the absorbance maxima were found to be at 260 nm scispace.com.
However, when dealing with mixtures of compounds with overlapping absorption spectra, direct spectrophotometry can be challenging. Derivative spectrophotometry offers a solution by calculating the first or higher-order derivative of the absorption spectrum. This technique can enhance the resolution of overlapping bands and eliminate background interference, allowing for the simultaneous determination of multiple components in a mixture nih.gov.
A first-order derivative spectrophotometric method has been developed for the simultaneous estimation of Vilanterol and Fluticasone Furoate scispace.com. In this method, the zero-crossing point of one component's derivative spectrum is used to determine the concentration of the other component without interference.
Table 2: Spectrophotometric Analysis of Fluticasone Furoate in Combination
| Parameter | Value scispace.com |
|---|---|
| Analyte | Fluticasone Furoate (FFE) |
| Solvent | Methanol:Ethanol (B145695) (1:1 v/v) |
| Absorbance Maxima (λmax) | 260 nm |
| Linearity Range | 10-60 µg/ml |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.05 µg/ml |
| Limit of Quantification (LOQ) | 0.2 µg/ml |
Method Validation Protocols in Accordance with ICH Guidelines
Method validation for Fluticasone Furoate is a comprehensive process that substantiates the suitability of an analytical procedure for its intended purpose. The validation encompasses several key parameters as stipulated by ICH guidelines.
Selectivity and Specificity Assessment
Selectivity and specificity are fundamental to ensuring that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For Fluticasone Furoate, this is typically demonstrated by the absence of interfering peaks at the retention time of the drug in chromatograms of blank solutions (diluents) and placebo formulations. iajps.comajpamc.com The method's ability to separate the active pharmaceutical ingredient from degradation products is a key aspect of specificity, which is often confirmed during forced degradation studies. iajps.com
Linearity and Range Determination
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For Fluticasone Furoate, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically ≥ 0.999, indicates a strong linear relationship. ijmca.commedwinpublishers.comwisdomlib.org
| Concentration Range (µg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|
| 25-150 | 0.999 | iajps.com |
| 5-25 | 0.999 | ijmca.com |
| 100-500 | 0.999 | medwinpublishers.com |
| 25-150 | 0.999 | wisdomlib.org |
| 16-24 | 1 | eurasianjournals.com |
| 1-6 (pg/ml) | 0.999 | proquest.com |
Precision and Accuracy Evaluation
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value.
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility. For Fluticasone Furoate, the %RSD for precision studies is generally expected to be less than 2%. iajps.comwisdomlib.org
Accuracy is determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. The percentage of the drug recovered is calculated. For Fluticasone Furoate, recovery values are typically expected to be within 98-102%. medwinpublishers.com
| Parameter | Result | Acceptance Criteria | Reference |
|---|---|---|---|
| Repeatability (%RSD) | 1.2 | < 2% | iajps.com |
| Repeatability (%RSD) | 0.1 and 1.4 | < 2% | ijmca.com |
| Intermediate Precision (%RSD) | Within acceptable limits | < 2% | ijmca.com |
| Accuracy (% Recovery) | 100.13% | 98-102% | iajps.com |
| Accuracy (% Recovery) | 99.48% | 98-102% | ijmca.com |
Detection Limit and Quantitation Limit
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value | Reference |
|---|---|---|
| LOD | 0.10 ppm | iajps.com |
| LOQ | 0.30 ppm | iajps.com |
| LOD | 0.7 µg/ml | ijmca.com |
| LOQ | 2.12 µg/ml | ijmca.com |
| LOD | 0.02 pg/ml | proquest.com |
| LOQ | 0.07 pg/ml | proquest.com |
Robustness and Solution Stability Studies
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For chromatographic methods, these variations can include changes in flow rate, column temperature, and mobile phase composition. iajps.com
Solution stability studies are conducted to evaluate the stability of the analyte in solution over a specified period under different storage conditions. A study found Fluticasone Furoate to be stable for 3 freeze/thaw cycles and for 8 hours at room temperature in low-binding tubes. fda.gov Extracted samples were stable for 20 hours at 2-8 °C. fda.gov
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are performed to demonstrate the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to produce degradation products. iajps.com The analytical method must be able to separate the intact drug from these degradation products.
For Fluticasone Furoate, forced degradation studies have been conducted under the following conditions:
Acidic: 2 N HCl at 60°C for 2 hours. iajps.com
Basic: 2 N NaOH at 60°C for 2 hours. iajps.com
Oxidative: 20% hydrogen peroxide at 60°C for 30 minutes. iajps.com
Thermal: 105°C for 6 hours. iajps.com
Photolytic: Exposure to 1.2 million lux hours followed by 200 Watt hours. iajps.com
The results of these studies help to establish the degradation pathways of the drug and validate the stability-indicating power of the analytical method. iajps.com For instance, under photolytic conditions, Fluticasone Furoate has been shown to form several degradation products, including some involving a rearrangement of the steroid ring A. rsc.org
| Stress Condition | Parameters | Observations | Reference |
|---|---|---|---|
| Acid Hydrolysis | 2 N HCl, 60°C, 2 hours | Degradation observed, peaks well resolved from the parent drug. | iajps.com |
| Base Hydrolysis | 2 N NaOH, 60°C, 2 hours | Degradation observed, peaks well resolved from the parent drug. | iajps.com |
| Oxidation | 20% H₂O₂, 60°C, 30 minutes | Degradation observed, peaks well resolved from the parent drug. | iajps.com |
| Thermal | 105°C, 6 hours | Degradation observed, peaks well resolved from the parent drug. | iajps.com |
| Photolytic | 1.2 million lux hours, 200 Watt hours | Formation of multiple degradation products, including rearranged steroid ring structures. | iajps.comrsc.org |
Acid and Base Induced Degradation Analysis
Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. In the case of Fluticasone Furoate, its degradation profile under acidic and basic stress conditions has been investigated to understand its lability and to identify potential degradation products.
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous estimation of Fluticasone Furoate and Vilanterol Trifenatate. iajps.com This method was employed to assess the stability of Fluticasone Furoate under various stress conditions, including acid and base hydrolysis. The degradation studies were performed by subjecting a solution of the compound to 2 N hydrochloric acid (HCl) and 2 N sodium hydroxide (NaOH) at 60°C for 2 hours. iajps.com
The analysis of the stressed samples revealed that Fluticasone Furoate undergoes degradation under both acidic and basic conditions. The extent of degradation was quantified by measuring the decrease in the peak area of the parent compound and the appearance of degradation product peaks in the chromatogram. The results from a forced degradation study are summarized in the table below.
Forced Degradation of Fluticasone Furoate
| Stress Condition | % Assay of Active Substance | % Degradation |
|---|---|---|
| Acid (2N HCl, 60°C, 2h) | 93.27 | 6.73 |
| Base (2N NaOH, 60°C, 2h) | 91.81 | 8.19 |
These studies are crucial for identifying the degradation pathways and for the development of analytical methods that can separate the active pharmaceutical ingredient from its degradation products, ensuring the accurate measurement of the drug in the presence of its degradants.
Application of Design of Experiment (DoE) and Statistical Analysis (ANOVA)
Design of Experiment (DoE) is a systematic and efficient approach used in the development and optimization of analytical methods. By simultaneously varying multiple factors, DoE allows for the understanding of complex relationships between variables and their effect on the outcome of an experiment. Coupled with statistical analysis tools like Analysis of Variance (ANOVA), DoE can be a powerful tool in developing robust and reliable analytical methods for pharmaceutical compounds like Fluticasone Furoate.
While specific DoE and ANOVA applications for the degradation analysis of Fluticasone Furoate are not extensively detailed in publicly available literature, the principles of this methodology are widely applied in similar contexts. For instance, in the development of a stability-indicating HPTLC method for the simultaneous estimation of Azelastine Hydrochloride and a related corticosteroid, Fluticasone Propionate, a full factorial design was applied to the acid and base induced degradation studies. This approach allowed for the statistical evaluation of the factors influencing degradation and the optimization of the analytical method.
In a typical DoE setup for degradation studies of Fluticasone Furoate, key variables could include:
Acid/Base Concentration: The molarity of the acid or base used to induce degradation.
Temperature: The temperature at which the degradation study is conducted.
Time: The duration of exposure to the stress condition.
The response variable would typically be the percentage of degradation of Fluticasone Furoate. By performing a series of experiments with different combinations of these variables, a mathematical model can be developed to describe the relationship between the factors and the response.
ANOVA would then be used to analyze the results of the DoE. This statistical test helps in identifying which factors have a significant impact on the degradation of the compound and whether there are any interactions between the factors. The results of the ANOVA can be used to establish a design space, which is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.
Application in Research Sample Analysis
Accurate and sensitive analytical methods are essential for the quantification of Fluticasone Furoate in various research samples, including biological matrices from preclinical studies and samples from different stages of the manufacturing process.
Quantification in Biological Matrices for Preclinical Studies
Preclinical studies are fundamental in the drug development process to understand the pharmacokinetic and pharmacodynamic properties of a new chemical entity. The quantification of Fluticasone Furoate in biological matrices such as plasma, serum, and tissue homogenates is crucial for these assessments. Due to the low concentrations of the drug often present in these samples, highly sensitive and specific analytical methods are required.
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of Fluticasone Furoate in preclinical studies. This method offers high selectivity and sensitivity, allowing for the detection and quantification of the drug at very low concentrations.
A validated LC-MS/MS method has been developed for the determination of Fluticasone Furoate in serum-free media to support in vitro studies. fda.gov This method demonstrated excellent linearity over a concentration range of 50-2000 nM. fda.gov For in vivo preclinical studies, similar LC-MS/MS methods are employed for the analysis of plasma samples. For instance, in pharmacokinetic studies of a related compound, Fluticasone Propionate, in human plasma, an LC-MS/MS method was validated with a linear range from 10 to 1000 pg/mL. nih.gov The lower limit of quantification (LLOQ) for Fluticasone Propionate in plasma has been reported to be as low as 10 pg/mL. nih.gov Another study achieved an LLOQ of 2 pg/mL in aqueous standards and 5 pg/mL in matrix-matched standards for Fluticasone. lcms.cz
The table below summarizes typical parameters of an LC-MS/MS method for the quantification of Fluticasone Furoate in biological matrices.
Typical LC-MS/MS Method Parameters for Fluticasone Furoate Quantification
| Parameter | Value |
|---|---|
| Analytical Technique | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) |
| Biological Matrix | Plasma, Serum, Serum-free media |
| Linearity Range | Typically in the pg/mL to ng/mL range |
| Lower Limit of Quantification (LLOQ) | Can be as low as a few pg/mL |
Analysis of Synthesis Intermediates and Related Compounds
The synthesis of Fluticasone Furoate is a multi-step process that can result in the formation of various intermediates and related compounds, which may be present as impurities in the final drug substance. The identification and quantification of these compounds are critical for ensuring the quality, safety, and efficacy of the final product.
The manufacturing process of Fluticasone Furoate involves several chemical transformations, and impurities can arise from starting materials, reagents, intermediates, and degradation of the final product. Some of the potential related compounds and impurities of Fluticasone Furoate that are monitored include degradation products and isomers.
High-Performance Liquid Chromatography (HPLC) is the most commonly used analytical technique for the analysis of synthesis intermediates and related compounds of Fluticasone Furoate. Reversed-phase HPLC (RP-HPLC) methods with UV detection are typically developed and validated for this purpose. These methods are designed to be stability-indicating, meaning they can separate the main compound from all potential impurities and degradation products.
A stability-indicating RP-HPLC method has been developed for the simultaneous determination of Fluticasone Furoate and Vilanterol. researchgate.net The method was validated according to ICH guidelines and was shown to be linear, accurate, and precise for the quantification of both compounds. The linearity for Fluticasone Furoate was established in the range of 10-60 μg/mL. epa.gov The limit of detection (LOD) and limit of quantification (LOQ) for Fluticasone Furoate were found to be 0.07 μg/mL and 0.2 μg/mL, respectively, in another RP-HPLC method.
The table below lists some of the known impurities of Fluticasone Furoate that are monitored during the manufacturing process and in the final product.
Known Impurities of Fluticasone Furoate
| Impurity Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Fluticasone Furoate Impurity A | C26H28F2O7 | 490.5 |
| Fluticasone Furoate Impurity B | C24H29F3O5S | 486.55 |
| Fluticasone Furoate Impurity H | C27H29ClF2O6S | 555.03 |
| Fluticasone Furoate Impurity I | C27H29F3O6S | 538.58 |
| Fluticasone Furoate Impurity J | C27H28ClF3O6S | 573.02 |
Q & A
Basic Research Questions
Q. How can researchers characterize the pharmacokinetic profile of fluticasone furoate in preclinical and clinical studies?
- Methodology : Use crossover study designs with single-dose and repeat-dose administration to assess systemic exposure (AUC24) and accumulation ratios. Intranasal and inhaled routes should be compared to evaluate bioavailability differences. Quantify plasma concentrations via LC-MS/MS, ensuring sensitivity for low-dose detection (e.g., <10 pg/mL). For fecal excretion analysis, employ radiolabeled studies to track metabolite pathways .
- Key Parameters : Steady-state achievement (6 days for inhaled routes), accumulation factors (up to 2.6×), and inter-subject variability (coefficient of variation) .
Q. What experimental designs are optimal for evaluating fluticasone furoate's efficacy in allergic rhinitis or asthma?
- Methodology : Conduct randomized, double-blind, placebo-controlled trials (RCTs) with parallel groups. Primary endpoints should include nasal symptom scores (e.g., Total Nasal Symptom Score) for allergic rhinitis or FEV1 improvement for asthma. Use validated scales (e.g., Asthma Control Questionnaire) and stratify cohorts by baseline severity. Include washout periods for prior corticosteroid users to minimize confounding .
- Considerations : Ensure blinding of both participants and assessors, especially for subjective endpoints like symptom relief .
Q. How should researchers address interspecies differences in toxicology studies of fluticasone furoate?
- Methodology : Perform lifetime inhalation studies in rodents at exposure levels comparable to human AUC24 (e.g., 6,300 pg·h/mL). Monitor species-specific glucocorticoid receptor affinity and off-target effects (e.g., cardiovascular or hepatic markers). Use histopathology to assess adrenal suppression and carcinogenicity risks .
Advanced Research Questions
Q. How can conflicting data on systemic cortisol suppression be resolved in dose-response studies?
- Methodology : Apply PK/PD modeling (e.g., sigmoid Emax models) to correlate fluticasone furoate AUC24 with weighted mean serum cortisol (WM24). For non-quantifiable cortisol values, impute data as half the lower limit of quantification (LLoQ). Use NONMEM for population pharmacokinetic analysis to account for inter-individual variability .
- Data Handling : Exclude urine cortisol measurements with non-quantifiable values to avoid bias, as imputation is unreliable for this matrix .
Q. What statistical approaches are recommended for reconciling contradictory efficacy outcomes in combination therapies (e.g., FF/VI vs. FF alone)?
- Methodology : Perform integrated analyses of Phase II/III trials using mixed-treatment comparison (MTC) models. Address heterogeneity by adjusting for study design (e.g., duration, dosing) and patient demographics. Conduct sensitivity analyses to evaluate dose-equivalence uncertainties (e.g., FF/VI 184/22 µg vs. other ICS/LABA combinations) .
- Limitations : Acknowledge gaps in direct comparative data and prioritize subgroup analyses (e.g., severe asthma cohorts) to refine effect estimates .
Q. How can researchers optimize protocols for detecting long-term safety signals (e.g., cardiovascular risks) in real-world studies?
- Methodology : Use registry-based cohort designs with propensity score matching to adjust for confounding. Define composite endpoints (e.g., cardiovascular mortality, arrhythmias) and analyze time-to-event data via Cox proportional hazards models. Validate outcomes through adjudication committees to reduce misclassification .
- Challenges : Address missing data via multiple imputation or inverse probability weighting, particularly for non-adherent participants .
Q. What strategies improve the reliability of comparative efficacy studies between fluticasone furoate and other corticosteroids (e.g., fluticasone propionate)?
- Methodology : Design head-to-head trials with standardized dosing (e.g., equi-effective microgram ratios) and objective biomarkers (e.g., fractional exhaled nitric oxide, FeNO). Conduct systematic reviews with meta-regression to adjust for formulation differences (e.g., aqueous nasal sprays vs. powder inhalers) .
- Key Findings : Highlight fluticasone furoate’s faster onset of action and reduced olfactory discomfort compared to propionate formulations .
Tables for Key Data
| Safety Endpoint | FF/VI vs. Placebo (HR) | FF/VI vs. FF (HR) | Source |
|---|---|---|---|
| Mortality | 0.88 (0.74–1.04) | 0.96 (0.81–1.15) | |
| Cardiovascular Events | 0.93 (0.75–1.14) | 1.03 (0.83–1.28) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
